

Downstream Targets of GPR119 Activation by BMS-986034: A Technical Guide

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Compound of Interest

Compound Name: BMS-986034

Cat. No.: B15603655

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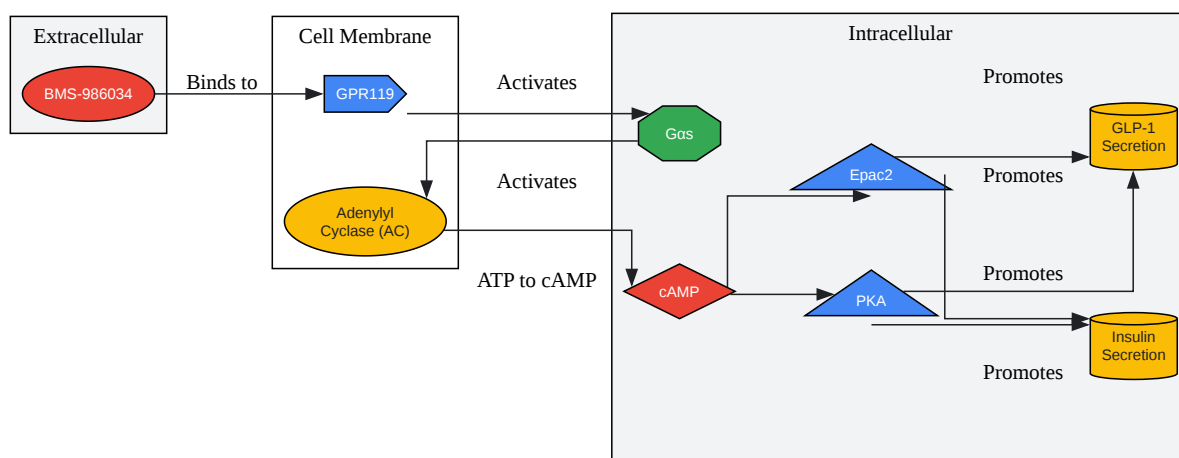
Introduction

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity. It is predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells. Activation of GPR119 is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). **BMS-986034** is an orally active agonist of GPR119. This technical guide provides an in-depth overview of the core downstream targets of GPR119 activation by agonists like **BMS-986034**, supported by representative data, detailed experimental protocols, and signaling pathway visualizations.

While specific quantitative data for **BMS-986034** is not extensively available in the public domain, the following sections present data from other well-characterized GPR119 agonists to illustrate the expected downstream effects.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist such as **BMS-986034** initiates a cascade of intracellular events. The receptor is coupled to the stimulatory G protein, $G_{\alpha s}$. Upon agonist binding, $G_{\alpha s}$ activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). [1][2] The subsequent increase in intracellular cAMP levels is the primary trigger for the downstream effects on insulin and incretin secretion.[1][3]



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GPR119 signaling cascade upon agonist binding.

Quantitative Data on Downstream Targets

The following tables summarize the expected quantitative effects of GPR119 activation on key downstream targets, based on data from representative GPR119 agonists.

Table 1: Effect of GPR119 Agonist on Intracellular cAMP Levels

Agonist Concentration	Cell Line	Fold Increase in cAMP (vs. Vehicle)	Reference
1 μ M	HEK293-hGPR119	~15-fold	[4]
10 μ M	HIT-T15	~3-fold	[1]
100 nM (AR231453)	Primary Colonic L-cells	Significant increase	[5]

Table 2: Effect of GPR119 Agonist on GLP-1 Secretion

Agonist (Concentration)	Cell Line/Tissue	Glucose Condition	% Increase in GLP-1 Secretion (vs. Vehicle)	Reference
AR231453 (EC50: 56 nM)	GLUTag cells	15 mM	Dose-dependent increase	[6]
AR231453 (1 μM)	GLUTag cells	0 mM	~150%	[6]
OEA (10 μM)	Primary Murine Colonic Cultures	Not specified	Significant increase	[7]

Table 3: Effect of GPR119 Agonist on Insulin Secretion

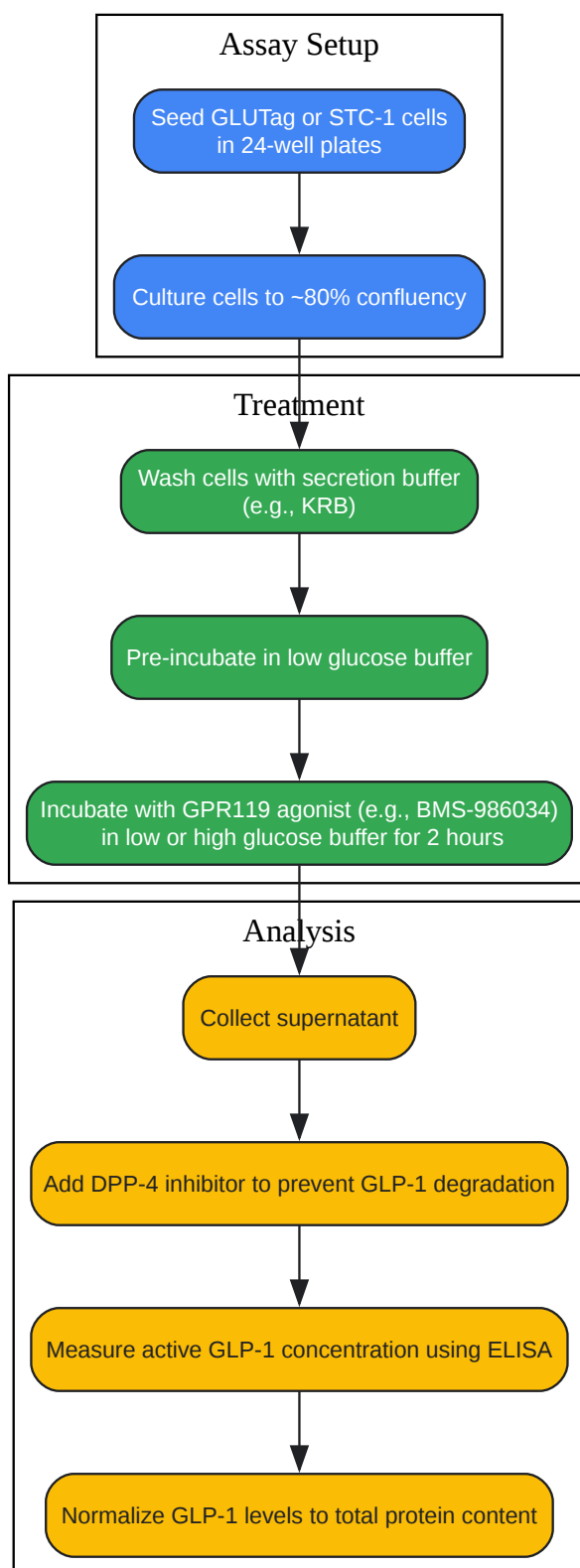
Agonist (Concentration)	Cell Line/Tissue	Glucose Condition	% Increase in Insulin Secretion (vs. Vehicle)	Reference
OEA (10 μM)	MIN6c4 cells	High Glucose	Potentiates glucose- stimulated insulin secretion	[8]
PSN632408 (10 μM)	HIT-T15 cells	High Glucose	Potentiates glucose- stimulated insulin secretion	[1]
GPR119 Agonist	Min6 cells	High Glucose	Glucose- dependent increase	[6]

Experimental Protocols

Detailed methodologies for assessing the downstream effects of GPR119 activation are crucial for reproducible research.

Experimental Workflow: In Vitro GLP-1 Secretion Assay

The following diagram outlines a typical workflow for measuring GLP-1 secretion from an enteroendocrine cell line in response to a GPR119 agonist.



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Workflow for an in vitro GLP-1 secretion assay.

Detailed Methodologies

1. Intracellular cAMP Measurement Assay

- Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
- Protocol:
 - Seed HEK293-hGPR119 cells in a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.
 - Prepare serial dilutions of **BMS-986034** and a reference agonist in assay buffer (e.g., HBSS with 20 mM HEPES).
 - Remove the culture medium and add the compound dilutions to the cells.
 - Incubate for 30 minutes at room temperature.
 - Measure intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or a bioluminescent assay (e.g., cAMP-Glo™).
 - Data are typically expressed as a fold change over the vehicle-treated control.

2. GLP-1 Secretion Assay

- Cell Line: Murine enteroendocrine STC-1 or GLUTag cells.
- Protocol:
 - Seed cells in 24-well plates and grow to approximately 80% confluency.
 - Wash the cells twice with a secretion buffer such as Krebs-Ringer Bicarbonate buffer (KRB).
 - Pre-incubate the cells in KRB containing a low glucose concentration (e.g., 1 mM) for 1-2 hours at 37°C.

- Replace the pre-incubation buffer with fresh KRB containing either low or high glucose (e.g., 10 mM), with or without various concentrations of **BMS-986034**.
- Incubate for 2 hours at 37°C.
- Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.
- Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
- Lyse the cells to determine the total protein content for normalization of the GLP-1 secretion data.

3. Glucose-Stimulated Insulin Secretion (GSIS) Assay

- Cell Line/Tissue: Pancreatic β -cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.
- Protocol:
 - For islets, isolate them from mice and culture overnight. For cell lines, seed in 96-well plates and culture to desired confluency.
 - Pre-incubate the cells or islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
 - Replace the pre-incubation buffer with fresh KRB containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of **BMS-986034**.
 - Incubate for 1-2 hours at 37°C.
 - Collect the supernatant for insulin measurement using an ELISA or radioimmunoassay (RIA) kit.
 - The results are expressed as the amount of insulin secreted, often normalized to the total insulin content of the cells or islets.

Conclusion

Activation of GPR119 by agonists like **BMS-986034** leads to a well-defined cascade of downstream events, primarily mediated by an increase in intracellular cAMP. This signaling pathway culminates in the potentiation of glucose-stimulated insulin secretion from pancreatic β -cells and the release of the incretin hormone GLP-1 from intestinal L-cells. The dual action of GPR119 agonists presents a compelling mechanism for the therapeutic management of type 2 diabetes. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of novel GPR119 agonists in preclinical and clinical development.

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